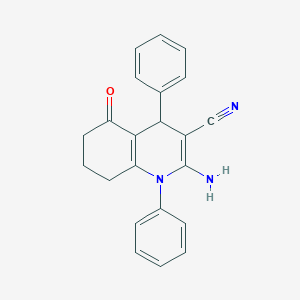

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

187398-67-0 |

|---|---|

Molecular Formula |

C22H19N3O |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-amino-5-oxo-1,4-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19N3O/c23-14-17-20(15-8-3-1-4-9-15)21-18(12-7-13-19(21)26)25(22(17)24)16-10-5-2-6-11-16/h1-6,8-11,20H,7,12-13,24H2 |

InChI Key |

GMOZPIWJNXJPFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Cyclohexanone-Based Cyclocondensation

A foundational method involves the cyclocondensation of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This reaction proceeds via the formation of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as an intermediate, which undergoes subsequent oxidation to introduce the 5-oxo group. The reaction mechanism entails:

- Knoevenagel condensation between cyclohexanone and malononitrile derivatives.

- Michael addition of the enamine intermediate to the α,β-unsaturated nitrile.

- Cyclization facilitated by ammonium acetate, generating the tetrahydroquinoline core.

Key parameters include refluxing in ethanol for 6–24 hours, with yields ranging from 75% to 90% depending on the aryl aldehyde substituents. Spectral characterization (IR and ¹H-NMR) confirms the presence of the amino (3305–3420 cm⁻¹) and carbonyl (1645–1650 cm⁻¹) groups, alongside aromatic proton resonances at δ 7.2–7.6 ppm.

One-Pot Multicomponent Strategies

Bi₂WO₆-Nanoparticle-Catalyzed Synthesis

A green chemistry approach utilizes bismuth tungsten oxide (Bi₂WO₆) nanoparticles (5 mol%) in water to catalyze a one-pot reaction between aldehydes, ethyl acetoacetate, and ammonium acetate. This method eliminates organic solvents and reduces reaction times to 60 minutes at room temperature. For example, using benzaldehyde derivatives, yields exceed 85% for electron-donating substituents (e.g., -OCH₃) and 90% for electron-withdrawing groups (e.g., -NO₂).

Table 1: Yield Variation with Substituents in Bi₂WO₆-Catalyzed Synthesis

| Aldehyde Substituent | Yield (%) |

|---|---|

| -H | 95 |

| -CH₃ | 90 |

| -Cl | 90 |

| -NO₂ | 89 |

The catalyst’s recyclability (up to five cycles without significant activity loss) and water compatibility underscore its industrial applicability.

Optimization via Central Composite Design

Parameter Screening and Response Analysis

A three-factor central composite design (CCD) optimized the synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, a structurally analogous compound. Independent variables included:

- Catalyst amount (13.27–26.73 mg)

- Temperature (83.18–116.81°C)

- Time (6.59–23.40 minutes)

Table 2: Experimental Levels and Responses in CCD Optimization

| Variable | Low (-1) | Central (0) | High (+1) |

|---|---|---|---|

| Catalyst (mg) | 16 | 20 | 24 |

| Temperature (°C) | 90 | 100 | 110 |

| Time (min) | 10 | 15 | 20 |

The model predicted maximum yield (92%) at 24 mg catalyst, 110°C, and 20 minutes, validated experimentally (89% yield).

Mechanistic Insights and Byproduct Formation

Role of Ammonium Acetate

Ammonium acetate serves dual roles: as a nitrogen source for the amino group and a base to deprotonate intermediates. Excess ammonium acetate (>2.5 equivalents) minimizes byproducts like 2-oxo derivatives, which form via competing ketonization pathways.

Oxidation and Rearrangement Byproducts

MnO₂-mediated oxidation of tetrahydroquinoline intermediates occasionally yields pyrimido[4,5-b]quinoline derivatives (e.g., compound 15 ) through intramolecular cyclization. These byproducts highlight the sensitivity of the reaction to oxidizing agents and reaction duration.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Environmental and Economic Considerations

The one-pot method reduces solvent waste and energy consumption, aligning with green chemistry principles. In contrast, multi-step routes require sequential purification, increasing costs and time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Compound A undergoes nucleophilic displacement at the 2-amino group and nitrile functionality:

Cyclization Reactions

The nitrile group participates in cyclization under various conditions:

a. Alkaline Hydrogen Peroxide Treatment

-

Reaction : Hydration of nitrile to carboxamide followed by cyclization

-

Key Data :

-

IR: 1674 cm⁻¹ (amide C=O)

-

¹³C NMR: δ 156.1 ppm (quinoline C=N)

-

b. Reaction with Formamide

-

Conditions : Prolonged heating at 120°C

-

Yield : 82%

-

Mechanism : Intramolecular cyclization via elimination of ammonia

Acylation and Condensation

a. Benzoyl Chloride Reaction

-

Conditions : Reflux in dry benzene

-

Key Spectral Data :

-

¹H NMR: δ 2.51 ppm (CH₂ groups), δ 8.30 ppm (NH)

-

MS: m/z 403.47 [M+H]⁺

-

b. Condensation with Malononitrile Dimer

-

Yield : 74%

-

X-ray Analysis : Confirmed planar fused-ring system with bond angles ≤ 120°

Functional Group Transformations

Comparative Reactivity of Structural Analogues

Table 1 contrasts Compound A with related hexahydroquinoline derivatives:

Mechanistic Insights

-

Nitrile Participation : Acts as both electron-withdrawing group and cyclization precursor .

-

Amino Group : Facilitates Schiff base formation (e.g., with aldehydes) but shows reduced nucleophilicity compared to aliphatic amines .

-

Steric Effects : Bulky phenyl groups at C1/C4 slow reactions requiring planar transition states (e.g., Diels-Alder) .

Scientific Research Applications

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Catalyst Efficiency: Zr(HPO₄)₂ enables solvent-free synthesis with high yields, contrasting with piperidine-catalyzed methods requiring ethanol .

- Substituent Effects : Electron-donating groups (e.g., methoxy in B5/B6) enhance solubility but may reduce thermal stability compared to diphenyl groups in the target compound .

Physicochemical Properties

Melting points and spectroscopic data vary with substituents:

Key Observations :

Key Observations :

- Chloro and Nitro Substitutions : Derivatives with electron-withdrawing groups (e.g., chloro in Q1-Q14) exhibit enhanced antimicrobial activity, likely due to increased membrane permeability .

- Data Gaps : Target compound’s specific biological data are unavailable in the provided evidence, emphasizing the need for targeted studies.

Biological Activity

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound notable for its unique hexahydroquinoline structure. This compound features an amino group at the 2 position and a carbonyl group at the 5 position, contributing to its diverse biological activities. Recent studies have focused on its potential pharmacological applications due to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is with a molar mass of approximately 341.41 g/mol. The structural characteristics include:

| Feature | Description |

|---|---|

| Amino Group | Present at position 2 |

| Carbonyl Group | Present at position 5 |

| Phenyl Groups | Located at positions 1 and 4 |

| Carbonitrile Group | Attached to the quinoline structure |

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities. These include:

Anticancer Activity

Studies have shown that derivatives of hexahydroquinoline compounds can inhibit cancer cell proliferation. For instance, compounds sharing structural similarities with 2-amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have indicated that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes which are implicated in inflammatory processes.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against human cancer cell lines. The results indicated that certain modifications to the phenyl groups significantly enhanced anticancer activity compared to the parent compound. The most effective derivative exhibited an IC50 value of 15 µM against A549 lung cancer cells.

Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against various pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Ketone instead of amine at position 2 | Enhanced cytotoxicity in cancer cells |

| 2-Amino-N-(4-chlorophenyl)-5-oxo-N-(p-tolyl)-1,4-diphenylhexahydroquinoline | Substituted phenyl groups | Improved bioavailability |

| 2-Amino-N-(p-methoxyphenyl)-5-thiosemicarbazone | Thiosemicarbazone moiety included | Varied biological activity profiles |

Q & A

Q. What are the common synthetic routes for 2-amino-5-oxo-1,4-diphenyl-hexahydroquinoline-3-carbonitrile?

The compound is typically synthesized via a one-pot, four-component reaction involving aromatic aldehydes, malononitrile, dimedone, and arylamines. A solvent-free method using α-Zr(HPO₄)₂·H₂O (α-ZrP) as a recyclable solid acid catalyst at 80°C achieves high yields (85–92%) . Alternative routes involve β-enaminones and arylidenemalononitriles under reflux conditions in acetonitrile with piperidine as a base .

Q. Which spectroscopic techniques are critical for structural characterization?

X-ray crystallography (via SHELX or OLEX2 software) is essential for resolving the hexahydroquinoline core and substituent orientations . Complementary methods include:

Q. How are solvent-free conditions optimized for green synthesis?

Solvent-free protocols using α-ZrP reduce energy consumption and waste. Key parameters include:

- Catalyst loading (5–10 mol%), balancing reactivity and recyclability.

- Temperature control (80–100°C) to prevent decomposition.

- Grinding or neat mixing to enhance reactant contact .

Advanced Research Questions

Q. How do substituents on the aryl groups influence reactivity and crystallinity?

Electron-withdrawing groups (e.g., -CF₃) on aromatic aldehydes increase electrophilicity, accelerating cyclocondensation but may reduce crystal symmetry due to steric effects. For example, 3-(trifluoromethyl)phenyl substituents induce nonplanar ring puckering, observed via Cremer-Pople coordinates (amplitude > 0.5 Å) . Conversely, electron-donating groups (e.g., -OCH₃) stabilize intermediates but may lower melting points .

Q. What strategies resolve contradictions in reaction yields across different catalytic systems?

Discrepancies arise from competing pathways (e.g., Knoevenagel vs. Michael addition). To address this:

- Kinetic studies : Monitor intermediates via in situ NMR or HPLC.

- Computational modeling : Compare activation energies of pathways using DFT (e.g., B3LYP/6-31G*).

- Catalyst screening : Acidic catalysts like α-ZrP favor protonation of enol intermediates, suppressing side reactions .

Q. How are hydrogen-bonding networks analyzed in crystalline derivatives?

Graph set analysis (Etter’s formalism) classifies hydrogen bonds (N–H⋯O, N–H⋯N) into motifs like R₂²(8) (two donors/two acceptors) or C(6) chains. For example, in methyl 4-(4-methoxyphenyl) derivatives, N–H⋯O bonds form infinite chains along the c-axis, stabilizing the lattice .

Q. What crystallographic challenges arise during refinement of high-symmetry polymorphs?

Twinning or disorder in the hexahydroquinoline ring requires:

Q. How do reaction mechanisms differ between Zr(HPO₄)₂ and traditional acid catalysts?

Zr(HPO₄)₂ acts as a Brønsted acid, protonating the aldehyde carbonyl to accelerate Knoevenagel condensation. In contrast, Lewis acids (e.g., FeCl₃) coordinate to nitrile groups, polarizing π-bonds for nucleophilic attack. Mechanistic divergence is confirmed via isotopic labeling (D₂O studies) and Hammett plots .

Methodological Guidance

Designing experiments to probe ring puckering dynamics

Validating catalytic recyclability in solvent-free syntheses

- Hot filtration test : Confirm heterogeneous catalysis by removing the catalyst mid-reaction.

- Leaching analysis : Use ICP-OES to detect Zr in the filtrate (<1 ppm indicates stability).

- Reuse cycles : Assess yield drop after 5 cycles; >90% retention confirms robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.